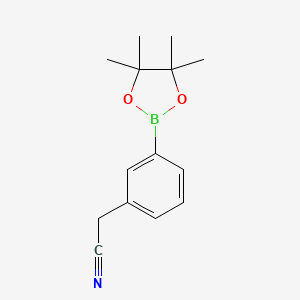

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Description

Systematic IUPAC Name and Alternative Designations

The compound’s systematic IUPAC name is 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile , which reflects its boronic ester functionality and cyano-substituted phenyl backbone. This nomenclature adheres to the priority rules for borate esters and nitrile groups under IUPAC guidelines.

Alternative designations include:

- 3-(Cyanomethyl)phenylboronic acid pinacol ester (emphasizing the boronic acid esterification with pinacol)

- [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile (simplified positional descriptor)

- 3-Cyanomethylbenzeneboronic acid pinacol ester (non-IUPAC variant)

| Common Synonyms | Source References |

|---|---|

| 3-(Cyanomethyl)phenylboronic acid, pinacol ester | |

| MFCD02179458 (MDL number) | |

| Benzeneacetonitrile, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |

CAS Registry Number and Regulatory Identifiers

The compound’s unique CAS Registry Number is 396131-82-1 , which serves as its universal identifier in chemical databases and regulatory frameworks. Key regulatory and commercial identifiers include:

| Identifier Type | Value | Source References |

|---|---|---|

| European Community (EC) Number | 691-727-8 | |

| MDL Number | MFCD02179458 | |

| PubChem CID | 2773343 | |

| DSSTox Substance ID | DTXSID40378391 |

These identifiers facilitate cross-referencing in safety data sheets, patent filings, and synthetic pathway documentation. The EC Number 691-727-8 specifically classifies the compound under the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulations.

Molecular Formula and Structural Isomerism

The molecular formula C₁₄H₁₈BNO₂ corresponds to a molar mass of 243.11 g/mol . The structure comprises:

- A phenyl ring substituted with a cyanomethyl group (-CH₂CN) at position 3

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the same phenyl position

Structural isomerism arises in two contexts:

- Positional Isomerism : The boronic ester and cyanomethyl groups may occupy different positions on the phenyl ring. For example, the ortho- and para-isomers (e.g., 2- and 4-substituted derivatives) are distinct compounds with CAS numbers 325141-71-7 and 138500-86-4, respectively.

- Functional Group Tautomerism : While not observed in this compound, boronic acids can exhibit tautomeric equilibria between trigonal planar and tetrahedral geometries. However, the pinacol ester form locks the boron atom in a stable tetrahedral configuration.

| Isomer Type | Example CAS Number | Substituent Position |

|---|---|---|

| Ortho-isomer | 325141-71-7 | Boronic ester at position 2 |

| Meta-isomer | 396131-82-1 | Boronic ester at position 3 |

| Para-isomer | 138500-86-4 | Boronic ester at position 4 |

Properties

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-11(10-12)8-9-16/h5-7,10H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWPKYSGWSFPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378391 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396131-82-1 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanomethyl)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are commonly used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes, which can be their potential targets.

Mode of Action

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile, also known as 3-Cyanomethylphenylboronic acid, pinacol ester, interacts with its targets through a process known as borylation. In this process, the boronic ester moiety of the compound forms a covalent bond with the target molecule, leading to changes in the target’s structure and function.

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction. This reaction is significant in organic chemistry and is used to synthesize various organic compounds.

Pharmacokinetics

It is known that the bioavailability of boronic acids and their esters can be influenced by factors such as their stability, solubility, and the presence of transporters in the body.

Result of Action

The formation of covalent bonds with proteins and enzymes can lead to changes in their structure and function, potentially affecting cellular processes.

Action Environment

The action, efficacy, and stability of this compound, also known as 3-Cyanomethylphenylboronic acid, pinacol ester, can be influenced by various environmental factors. For instance, the compound is known to be stable under dry conditions but may undergo hydrolysis in a humid environment. Furthermore, the compound’s reactivity and stability can be affected by temperature and pH.

Biological Activity

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 255.13 g/mol. The structure features a boron atom integrated into a dioxaborolane moiety, which is known for its reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds containing boron exhibit various biological activities, including enzyme inhibition and potential therapeutic effects against diseases such as cancer and viral infections.

1. Enzyme Inhibition

Boron-containing compounds have been studied for their ability to inhibit specific enzymes. For instance, some boronic acids have shown inhibitory effects on proteases, including those associated with viral infections like SARS-CoV-2. In vitro studies have demonstrated that certain derivatives can reduce enzyme activity significantly at micromolar concentrations .

2. Anticancer Activity

Several studies have explored the anticancer properties of boron-based compounds. For example, boron-containing benzoic acid derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to be significant due to its structural similarities to known active compounds.

Case Studies and Research Findings

The exact mechanism of action for this compound is still under investigation. However, it is believed that the dioxaborolane moiety plays a crucial role in interacting with biological targets through reversible covalent bonding with nucleophilic sites on proteins.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis for the following purposes:

- Borylation Reactions : The dioxaborolane group can facilitate borylation at various positions on aromatic compounds. This is particularly useful in synthesizing boronic esters which are vital intermediates in organic synthesis .

- Cross-Coupling Reactions : It serves as a reagent in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Borylation | Formation of boronic esters from aryl halides |

| Cross-Coupling | Carbon-carbon bond formation using palladium |

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential therapeutic applications:

- Anticancer Agents : Compounds derived from 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile have shown promise as anticancer agents by targeting specific cancer pathways .

- Drug Delivery Systems : The ability of the dioxaborolane moiety to form stable complexes with various biomolecules makes it an attractive candidate for drug delivery systems .

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development.

Materials Science

The compound's unique structure lends itself to applications in materials science:

- Polymer Chemistry : It can be used to synthesize polymers with tailored properties through controlled radical polymerization techniques .

- Optoelectronic Devices : Due to its electronic properties, it is being researched for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Table 2: Summary of Materials Science Applications

| Application | Description |

|---|---|

| Polymer Synthesis | Creation of functionalized polymers |

| Optoelectronic Devices | Use in OLEDs and other electronic applications |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

- Structure: Replaces the benzylic CH₂ group with an oxygen atom (phenoxy linkage).

- Molecular Formula: C₁₄H₁₈BNO₃ (MW: 259.11 g/mol).

- However, the electron-donating phenoxy group may reduce electrophilicity compared to the parent compound, affecting cross-coupling efficiency .

b) 2-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

- Structure : Incorporates a fluorine atom at the para position of the phenyl ring.

- Molecular Formula: C₁₄H₁₇BFNO₂ (MW: 273.14 g/mol).

- The steric bulk of fluorine may also influence regioselectivity .

c) 2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

- Structure : Adds a methoxy group at the ortho position.

- Molecular Formula: C₁₄H₁₇BNO₃ (MW: 273.14 g/mol).

- However, it could stabilize intermediates in catalytic cycles via resonance effects .

Heterocyclic and Extended Conjugation Derivatives

a) 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile

- Structure : Replaces the phenyl ring with a pyrazole heterocycle.

- Impact: The nitrogen-rich pyrazole enhances coordination to metal catalysts, improving catalytic turnover in coupling reactions. This variant is valuable in medicinal chemistry for constructing heteroaromatic scaffolds .

b) (E)-2-(2-(4-Butylphenyl)-2-(dioxaborolan-2-yl)vinyl)phenylacetonitrile

Physicochemical and Reactivity Comparison

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a borylation step to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto a halogenated phenylacetonitrile precursor. This is commonly achieved through palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron. The acetonitrile group is either introduced prior to or after borylation depending on the synthetic route.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Bromophenylacetonitrile + B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 90°C, Ar atmosphere | Miyaura borylation to introduce boronate ester | 70–85 | Inert atmosphere essential |

| 2 | Purification by silica gel chromatography | Isolation of pure boronate ester | — | Use anhydrous solvents |

| 3 | Optional cyanation if nitrile not present | Nucleophilic substitution with CuCN | 60–75 | Controlled temperature to avoid side reactions |

Detailed Research Findings and Analysis

Catalyst and Base Effects

- Pd(dppf)Cl2 is a preferred catalyst due to its high activity and selectivity in borylation reactions.

- Bases such as potassium acetate and cesium carbonate facilitate the transmetalation step and improve yields.

- Reaction temperature and time are optimized to balance conversion and minimize by-products.

Solvent and Atmosphere

- Aprotic solvents like dioxane and THF provide good solubility for reagents and catalysts.

- Strict exclusion of moisture and oxygen is required to prevent boronate ester hydrolysis and catalyst deactivation.

Purification and Stability

- The product is sensitive to moisture; hence, purification under dry conditions is necessary.

- Stability tests confirm that the compound remains intact under inert atmosphere and dry storage but degrades upon exposure to water.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | High catalytic efficiency, selectivity |

| Base | KOAc, Cs2CO3 (2 equiv) | Enhances transmetalation, improves yield |

| Solvent | Dioxane, THF | Good solubility, inert environment |

| Temperature | 80–100 °C | Optimal for reaction rate without degradation |

| Reaction Time | 12–24 hours | Sufficient for complete conversion |

| Atmosphere | Argon or nitrogen | Prevents oxidation and hydrolysis |

| Purification Method | Silica gel chromatography, recrystallization | Ensures high purity |

| Yield Range | 70–85% (borylation step) | Dependent on conditions and substrate purity |

Comparative Notes on Synthetic Routes

- Direct borylation of halogenated acetonitrile precursors is the most straightforward and widely used method.

- Alternative routes may involve alkylation of protected glycine derivatives with chloromethyl boronate esters, but these are less common and more complex.

- Industrial scale synthesis would optimize continuous flow processes and purification to improve yield and scalability.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. A common approach involves coupling a boronic ester precursor with a nitrile-containing aryl halide. For example, in a procedure similar to , malononitrile derivatives are reacted under photochemical conditions with boronic esters. Key optimization parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands.

- Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.

- Temperature : 80–110°C for 12–24 hours.

- Purification : Column chromatography using silica gel with pentane/EtOAC gradients, often with 1% Et₃N to prevent decomposition .

Q. What are the primary applications of this compound in cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura couplings to construct biaryl systems, critical in pharmaceutical intermediates and materials science. For instance, it enables the introduction of nitrile-functionalized aryl groups into conjugated systems (e.g., donor-acceptor dyads for charge-transfer studies) . A representative reaction table:

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂/XPhos | 85 | |

| 2-Iodo-4-methoxyphenyl | PdCl₂(dppf)/K₂CO₃ | 70 |

Q. How should researchers handle purification and characterization of this compound?

- Purification : Use silica gel column chromatography with pentane/EtOAc (5:1→1:1) and 1% Et₃N to stabilize the boronic ester .

- Characterization :

Advanced Research Questions

Q. How do reaction variables (e.g., catalyst, solvent) impact the yield and selectivity of cross-coupling reactions involving this compound?

- Catalyst : Bulky ligands (XPhos, SPhos) improve yields in sterically hindered couplings (e.g., 85% yield with Pd(OAc)₂/XPhos vs. 27% with Pd(PPh₃)₄) .

- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility but may promote protodeboronation. Adding Et₃N mitigates this .

- Contradiction Analysis : Low yields (e.g., 27% in ) may stem from competing side reactions (e.g., nitrile hydrolysis under basic conditions).

Q. What stability challenges arise during storage and handling, and how can they be addressed?

Q. How does the nitrile group influence functional group compatibility in multi-step syntheses?

The nitrile group is electron-withdrawing, directing electrophilic substitution to the meta-position. However, it can react with Grignard reagents or LiAlH₄, requiring protection (e.g., as a silyl ether) in such steps .

Q. What strategies control regioselectivity in meta-substituted aryl couplings?

Q. Are there computational tools to predict reactivity and optimize reaction design?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, meta-selectivity in was validated using Mulliken charge distribution analysis on the aryl ring .

Q. What advanced applications exist in materials science?

This compound is used to synthesize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.